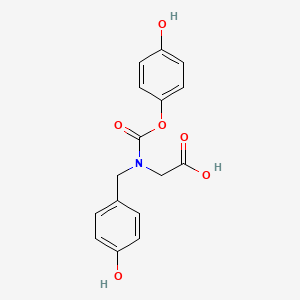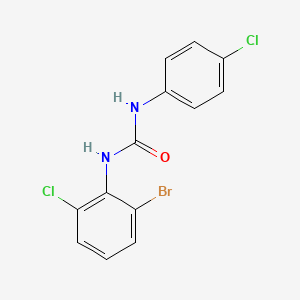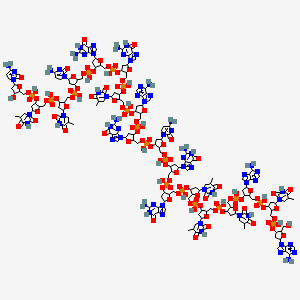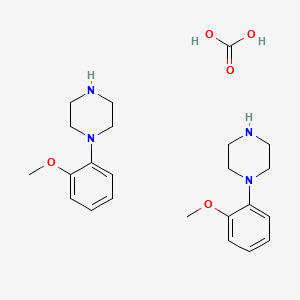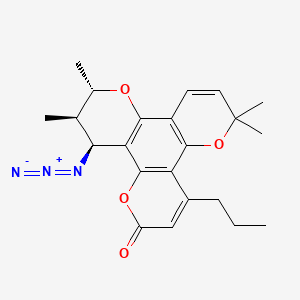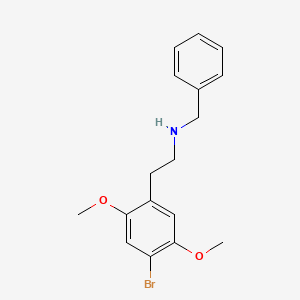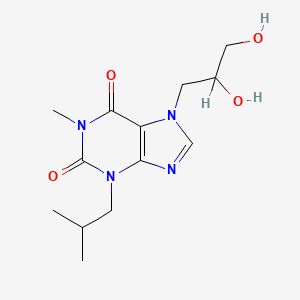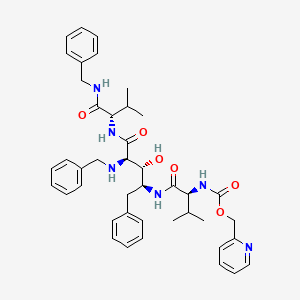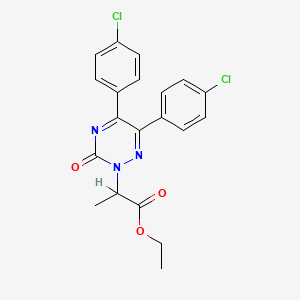
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-chlorophenyl)-alpha-methyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-chlorophenyl)-alpha-methyl-3-oxo-, ethyl ester is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chlorophenyl groups and an ethyl ester functional group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-chlorophenyl)-alpha-methyl-3-oxo-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The final step often involves esterification to introduce the ethyl ester functional group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-chlorophenyl)-alpha-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-chlorophenyl)-alpha-methyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine Derivatives: These compounds share the triazine ring structure but differ in the substitution pattern.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups that may exhibit similar chemical properties.
Ethyl Ester Derivatives: Compounds containing ethyl ester functional groups.
Uniqueness
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-chlorophenyl)-alpha-methyl-3-oxo-, ethyl ester is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
108734-90-3 |
|---|---|
Molekularformel |
C20H17Cl2N3O3 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
ethyl 2-[5,6-bis(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate |
InChI |
InChI=1S/C20H17Cl2N3O3/c1-3-28-19(26)12(2)25-20(27)23-17(13-4-8-15(21)9-5-13)18(24-25)14-6-10-16(22)11-7-14/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
VWIYZCOPNSQUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


